molecular formula C12H9BrClNO B8524882 (2-Bromopyridin-3-yl)(2-chlorophenyl)methanol CAS No. 622372-79-6

(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol

Cat. No.: B8524882
CAS No.: 622372-79-6
M. Wt: 298.56 g/mol
InChI Key: MKFRQTIIQNCJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol is an organic compound that features a pyridine ring substituted with a bromine atom at the second position and a chlorophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromopyridin-3-yl)(2-chlorophenyl)methanol typically involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with 2-chlorophenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is (2-Bromo-pyridin-3-yl)-(2-chlorophenyl)-ketone.

    Reduction: The major product is this compound.

    Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield (2-Methoxy-pyridin-3-yl)-(2-chlorophenyl)-methanol.

Scientific Research Applications

(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromopyridin-3-yl)(2-chlorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-pyridin-3-yl)-(2-fluorophenyl)-methanol
  • (2-Bromo-pyridin-3-yl)-(2-methylphenyl)-methanol
  • (2-Bromo-pyridin-3-yl)-(2-nitrophenyl)-methanol

Uniqueness

(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds .

Properties

CAS No.

622372-79-6

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

(2-bromopyridin-3-yl)-(2-chlorophenyl)methanol

InChI

InChI=1S/C12H9BrClNO/c13-12-9(5-3-7-15-12)11(16)8-4-1-2-6-10(8)14/h1-7,11,16H

InChI Key

MKFRQTIIQNCJLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(N=CC=C2)Br)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add LDA (400 mL, 0.8 mol) to 2-bromopyridine (105 g, 0.667 mol) in THF (3.2 L) at −78° C. and stir. After 2 hours, add 2-chlorobenzaldehyde (103 g, 0.733 mol) in THF (300 mL) and allow the reaction mixture to gradually warm to ambient temperature. Treat the reaction mixture with 1 M HCl (1.7 L) and extract with diethyl ether. Combine the organic layers and wash with water and brine. Dry over sodium sulfate, filter, and concentrate under reduced pressure. Purification by flash chromatography, eluting with hexane:ethyl acetate (10:1 to 1:1) gives the title compound: 1H NMR (300 MHz, CDCl3), δ8.28(dd, 1H, J=1.83, 4.73), 7.67 (dd, 1H, J=1.83, 7.63), 7.48-7.19 (m, 5H), 6.41 (s, 1H), 3.10 (bs, 1H); MS (IS) m/z 298.0 (M+1), 300.0 (M+1); Analysis for C12H9BrClNO: calcd: C, 48.27; H, 3.04; N, 4.69; found: C, 49.06; H, 3.18; N, 4.64. Rf=0.29 heptane: ethyl acetate, 2:1).
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 L
Type
solvent
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.7 L
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.